Ethyl 4-(1H-imidazol-1-YL)benzoate
Overview
Description
Ethyl 4-(1H-imidazol-1-yl)benzoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Mechanism of Action
Target of Action
Ethyl 4-(1H-imidazol-1-YL)benzoate is a derivative of imidazole, a five-membered heterocyclic moiety . Imidazole derivatives have been known to show a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, and antiviral activities Imidazole derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
For instance, some imidazole derivatives have been developed as drugs that bind to the heme center of enzymes, inhibiting their function .
Biochemical Pathways
Imidazole derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities .
Pharmacokinetics
Due to the polar nature of the imidazole ring, the pharmacokinetic parameters of imidazole-containing compounds should be improved to a great extent . This feature helps to overcome the solubility problems of poorly soluble drug entities .
Result of Action
Imidazole derivatives are known to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities
Cellular Effects
Given the broad range of biological activities exhibited by imidazole derivatives, it is plausible that Ethyl 4-(1H-imidazol-1-YL)benzoate could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(1H-imidazol-1-yl)benzoate typically involves the N-arylation of imidazole with ethyl 4-bromobenzoate. This reaction can be catalyzed by various catalysts, such as copper or palladium, under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(1H-imidazol-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Imidazole N-oxides.
Reduction: Ethyl 4-(1H-imidazol-1-yl)benzyl alcohol.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Ethyl 4-(1H-imidazol-1-yl)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of enzyme interactions and protein binding.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Comparison with Similar Compounds
Ethyl 4-(1H-imidazol-1-yl)benzoate can be compared with other imidazole derivatives, such as:
- Mthis compound
- 4-(1H-imidazol-1-yl)benzaldehyde
- 4-(1H-imidazol-1-yl)benzoic acid
These compounds share a similar imidazole core but differ in their functional groups. The presence of the ethyl ester group in this compound makes it more lipophilic compared to its methyl ester and carboxylic acid counterparts. This difference in lipophilicity can influence the compound’s solubility, reactivity, and biological activity, highlighting its uniqueness among similar compounds.
Properties
IUPAC Name |
ethyl 4-imidazol-1-ylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-2-16-12(15)10-3-5-11(6-4-10)14-8-7-13-9-14/h3-9H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXZSKUXJSZZMON-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10540386 | |
Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86718-07-2 | |
Record name | Ethyl 4-(1H-imidazol-1-yl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10540386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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